amine CAS No. 937667-44-2](/img/structure/B3308344.png)

[(5-Methylthiophen-2-yl)methyl](propan-2-yl)amine

説明

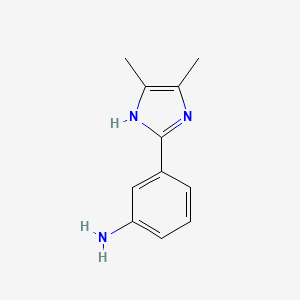

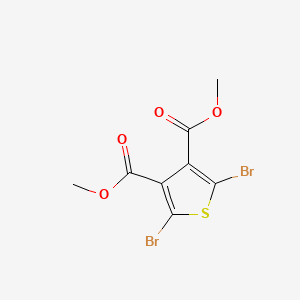

“(5-Methylthiophen-2-yl)methylamine” is also known as 5-Methylmethiopropamine (5-MMPA, mephedrene). It is a stimulant drug which is a ring-substituted derivative of methiopropamine . It is not a substituted cathinone derivative like mephedrone, as it lacks a ketone group at the β position of the aliphatic side chain, but instead more closely resembles substituted amphetamines .

Molecular Structure Analysis

The molecular formula of this compound is C9H15NS . The structure more closely resembles substituted amphetamines . The ChemSpider ID for this compound is 3518703 .Physical And Chemical Properties Analysis

The compound has a molar mass of 169.29 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 198.8±25.0 °C at 760 mmHg, and a flash point of 74.0±23.2 °C . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 1 freely rotating bond .科学的研究の応用

Responsive DNA-Binding Polymers

A study introduced a water-soluble cationic polythiophene derivative, demonstrating its ability to bind DNA and form polyplexes, hinting at its potential as a theranostic gene delivery vehicle. This research underscores the applicability of thiophene derivatives in gene therapy and diagnostic applications (Carreon et al., 2014).

Multicomponent Synthesis of Pyrimidine Derivatives

Another research effort described the synthesis of new substituted pyrimidine derivatives via one-pot three-component reactions. This approach, using multicomponent reactions (MCRs), facilitates the creation of organic molecules with potential biological activities, showcasing the chemical versatility and potential pharmaceutical applications of thiophene derivatives (Tugcu & Turhan, 2018).

Herbicidal Activity

A derivative was synthesized and evaluated for its herbicidal activity, demonstrating potent efficacy against annual weeds and showing promise for agricultural applications. This research highlights the potential of thiophene derivatives in developing environmentally friendly herbicides (Hwang et al., 2005).

Conjugated Organic Ligands for Halide Perovskites

A selenophene-containing conjugated organic ligand was synthesized for use in Sn(II)-based two-dimensional perovskites, indicating applications in optoelectronic devices due to the ability to fine-tune band offsets for enhanced performance and stability (Wei et al., 2021).

Antileishmanial Activity

Research into 5-(nitroheteroaryl)-1,3,4-thiadiazols revealed compounds with significant antileishmanial activity, emphasizing the role of thiophene derivatives in developing treatments for parasitic diseases (Tahghighi et al., 2013).

特性

IUPAC Name |

N-[(5-methylthiophen-2-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-7(2)10-6-9-5-4-8(3)11-9/h4-5,7,10H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEGGAKJDUJEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,6-Difluorophenyl)methyl]azetidine](/img/structure/B3308275.png)

![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3308282.png)

![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)

![({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B3308315.png)

![2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3308339.png)

amine](/img/structure/B3308354.png)